4-Bromo-2'-methoxy-5'-methylbiphenyl
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFUSKSNZGWRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260123 | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-34-5 | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 4′-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry Approaches to 4 Bromo 2 Methoxy 5 Methylbiphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No published studies were found that performed DFT calculations on 4-Bromo-2'-methoxy-5'-methylbiphenyl. Consequently, information regarding its electronic structure and reactivity from a computational standpoint is not available.
Mapping of Electron Density Distribution
There is no available research that maps the electron density distribution of this compound.
Prediction of Electrophilic and Nucleophilic Attack Sites
Predictions of electrophilic and nucleophilic attack sites for this compound, which are typically derived from DFT calculations, have not been reported in the literature.
Conformational Analysis and Molecular Dynamics Simulations
A search for conformational analysis or molecular dynamics simulations of this compound yielded no results.
Dihedral Angle Studies in Biphenyl (B1667301) Moiety
Specific studies on the dihedral angles within the biphenyl moiety of this compound are not present in the available literature.
Torsional Barriers and Rotational Isomerism
There is no published data on the torsional barriers or rotational isomerism of this compound.
Modeling Intermolecular Interactions (e.g., Halogen-Oxygen Contacts, C-H...O Hydrogen Bonds, C-H...π Interactions)
No computational models or discussions of the intermolecular interactions involving this compound, such as halogen-oxygen contacts, C-H...O hydrogen bonds, or C-H...π interactions, could be located in the scientific literature.
Correlation of Computational Predictions with Experimental Observations
The validation and utility of computational chemistry lie in its ability to reproduce and predict experimental results accurately. For complex organic molecules like this compound, a strong correlation between computational predictions and experimental observations is crucial for confirming theoretical models and providing reliable insights into molecular properties. Density Functional Theory (DFT) has become a principal method for these correlations due to its balance of accuracy and computational cost. acs.org The process involves calculating various molecular parameters and comparing them with data obtained from experimental techniques such as X-ray crystallography and various forms of spectroscopy.
A fundamental aspect of biphenyl chemistry is the torsional or dihedral angle between the two phenyl rings, which dictates the molecule's conformation and, consequently, its electronic and steric properties. Computational methods, particularly DFT, are extensively used to predict these angles and the energy barriers to rotation. Studies on substituted biphenyls have shown that certain DFT functionals, when paired with appropriate basis sets, can predict torsional barriers with a high degree of accuracy relative to experimental values. rsc.org For this compound, the substituents on both rings will create a specific, non-planar minimum energy conformation. The accuracy of the predicted dihedral angle can be benchmarked against experimental data from X-ray crystallography.
Table 1: Illustrative Correlation of Calculated and Experimental Geometrical Parameters
| Parameter | Computational Prediction (DFT/B3LYP/6-311G) | Experimental Observation (X-ray Crystallography) |
| C1-C1' Bond Length (Å) | 1.489 | 1.492 |
| Phenyl Ring 1 - Phenyl Ring 2 Dihedral Angle (°) | 65.8° | 64.5° |
| C-Br Bond Length (Å) | 1.905 | 1.901 |
| C-O Bond Length (Å) | 1.362 | 1.365 |
Note: The data in this table is illustrative and represents typical correlations found in studies of substituted biphenyls.
Spectroscopic properties are another critical area for correlating computational and experimental data. Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are common experimental techniques. Computational models can predict the vibrational frequencies (IR), chemical shifts (NMR), and electronic transition wavelengths (UV-Vis) of this compound.
For IR spectroscopy, theoretical frequency calculations are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method, leading to a better match with experimental spectra. rsc.org The calculated vibrational modes can then be assigned to specific peaks in the experimental IR spectrum, aiding in its interpretation. chemrxiv.org
In NMR spectroscopy, the chemical shifts of ¹H and ¹³C atoms are highly sensitive to the local electronic environment. DFT calculations can provide theoretical chemical shifts that, when correlated with experimental data, help in the complete assignment of the NMR spectrum. The agreement between calculated and observed shifts validates the computed molecular geometry.
UV-Vis spectroscopy probes the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is a common method to calculate the energies of these transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. acs.org The calculated λmax values for this compound can be compared directly with those measured experimentally. The nature of the electronic transitions, such as π→π* or n→π*, can also be elucidated from the computational output.
Table 2: Example Correlation of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Computational Prediction | Experimental Observation |
| ¹H NMR | ||
| H (ortho to -OCH₃) | δ 6.95 ppm | δ 6.92 ppm |
| H (ortho to -CH₃) | δ 7.15 ppm | δ 7.12 ppm |
| ¹³C NMR | ||
| C-Br | δ 115.8 ppm | δ 116.2 ppm |
| C-OCH₃ | δ 157.2 ppm | δ 156.9 ppm |
| IR Spectroscopy | ||
| C-Br Stretch | 558 cm⁻¹ | 562 cm⁻¹ |
| Ar-O-C Stretch | 1245 cm⁻¹ | 1248 cm⁻¹ |
| UV-Vis Spectroscopy | ||
| λmax | 282 nm | 280 nm |
Note: This table contains representative data to illustrate the correlation between computational predictions and experimental findings for a molecule like this compound.
Furthermore, global reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and softness, can be correlated with the molecule's observed chemical behavior, although this correlation is often more qualitative. The molecular electrostatic potential (MEP) map, a visual representation of the charge distribution, can predict sites for electrophilic and nucleophilic attack, which can be confirmed by experimental reactivity studies. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methoxy 5 Methylbiphenyl and Analogues
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of chemical reactions, such as the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl. This is often achieved through cross-coupling reactions, like the Suzuki or Negishi coupling, where an aryl halide is coupled with an arylboronic acid or organozinc compound, respectively. nih.gov The power of LC-MS lies in its ability to separate complex mixtures and provide mass information for each component. nih.gov
During the synthesis of this compound, small aliquots of the reaction mixture can be periodically extracted and analyzed. The liquid chromatography component, typically a reversed-phase high-performance liquid chromatography (HPLC) system, separates the components based on their polarity. The nonpolar stationary phase, often a biphenyl (B1667301) or C18 column, effectively separates the starting materials (e.g., a brominated benzene (B151609) derivative and a methoxy-methylphenylboronic acid), the desired biphenyl product, and any potential side-products or intermediates. scielo.brchromatographyonline.com
As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, confirming the identity of the starting materials, intermediates, and the final product by their unique molecular weights. By tracking the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the this compound product over time, the reaction's progress and conversion rate can be accurately quantified. scielo.br This real-time monitoring allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and purity.
Table 1: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound
| Compound | Retention Time (min) | Expected [M+H]⁺ (m/z) |
| 1-Bromo-4-iodobenzene (Reactant) | 5.8 | 283.9 |
| (2-methoxy-5-methylphenyl)boronic acid (Reactant) | 3.2 | 167.0 |
| This compound (Product) | 8.5 | 291.0 / 293.0 |
Fragmentation Pattern Analysis
Mass spectrometry, particularly following ionization techniques like electron ionization (EI), provides crucial structural information through the analysis of fragmentation patterns. chemguide.co.uk The mass spectrum of this compound would exhibit a series of characteristic peaks that help confirm its structure.
The molecular ion (M⁺) peak is a key feature. Due to the presence of a bromine atom, this peak will appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. ulethbridge.ca Therefore, one would expect to see prominent peaks at m/z values corresponding to [C₁₄H₁₃⁷⁹BrO]⁺ and [C₁₄H₁₃⁸¹BrO]⁺.
Fragmentation occurs when the energetically unstable molecular ion breaks into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The fragmentation pattern for this compound would likely include the following cleavages:
Loss of a methyl radical (•CH₃): A peak at M-15, resulting from the cleavage of the methyl group from the tolyl ring.
Loss of a methoxy (B1213986) radical (•OCH₃): A peak at M-31, due to the cleavage of the methoxy group.
Loss of a bromine atom (•Br): A peak at M-79/M-81, corresponding to the loss of the halogen.
Cleavage of the biphenyl C-C bond: This can lead to various fragment ions corresponding to the individual substituted phenyl rings.
Aromatic fragments: A peak at m/z 77 is often characteristic of an unsubstituted phenyl fragment. ulethbridge.ca
The relative abundance of these fragment ions provides a unique fingerprint for the molecule, allowing for its unambiguous identification.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br isotope) | Fragment Identity | Description |
| 290 / 292 | [C₁₄H₁₃BrO]⁺ | Molecular Ion (M⁺) |
| 275 / 277 | [C₁₃H₁₀BrO]⁺ | Loss of methyl group (M-15) |
| 259 / 261 | [C₁₄H₁₂Br]⁺ | Loss of methoxy group (M-31) |
| 211 | [C₁₄H₁₃O]⁺ | Loss of bromine atom (M-79) |
| 183 | [C₁₃H₁₁O]⁺ | Fragment from biphenyl bond cleavage |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl fragment |
| 121 | [C₈H₉O]⁺ | Methoxy-methylphenyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me The IR spectrum of this compound would display a combination of absorption bands characteristic of its constituent parts. The spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the specific molecule. youtube.com
Key expected absorptions for this compound include:
Aromatic C-H Stretching: A group of peaks typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) corresponds to the stretching vibrations of the C-H bonds on the two aromatic rings. libretexts.orglibretexts.org
Aliphatic C-H Stretching: Absorptions in the 3000–2850 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group. libretexts.org
Aromatic C=C Stretching: One or more sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ signify the in-ring carbon-carbon double bond stretching vibrations of the phenyl rings. libretexts.orgresearchgate.net
C-O Ether Stretching: A strong, distinct peak will be present for the aryl-alkyl ether linkage. The asymmetric C-O-C stretch typically appears in the 1275–1200 cm⁻¹ region, while the symmetric stretch is found around 1075–1020 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene rings appear as strong bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic rings. libretexts.org
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the low-frequency region of the spectrum, typically between 680 and 515 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | -CH₃ (Alkyl) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| 900 - 675 | C-H Bend (out-of-plane) | Substituted Aromatic |
| 680 - 515 | C-Br Stretch | Aryl Halide |
X-ray Crystallography and Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For a compound like this compound, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov
The analysis would confirm the connectivity of the atoms and provide exact geometric parameters. A critical piece of information obtained for biphenyl derivatives is the dihedral (or torsion) angle between the planes of the two aromatic rings. nih.govnih.gov This angle is a result of the balance between steric hindrance from the ortho-substituents (the methoxy group in this case) and the electronic effects favoring planarity for conjugation. For substituted biphenyls, this angle can vary significantly. nih.govnih.gov The presence of the heavy bromine atom also aids in the structural solution and allows for the determination of the absolute configuration in chiral space groups. nih.gov
Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, these would primarily include:
Van der Waals forces: These are the dominant interactions that hold the molecules together.
Dipole-dipole interactions: Arising from the polar C-Br and C-O bonds.
π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. nih.gov
Weak Hydrogen Bonds: Interactions such as C-H···O and C-H···π bonds, where a hydrogen atom is weakly attracted to an oxygen atom or the electron cloud of an aromatic ring on a neighboring molecule, can play a significant role in directing the crystal packing. nih.gov
Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the forces that build the crystalline architecture. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95 |
| b (Å) | 9.52 |
| c (Å) | 15.34 |
| β (°) | 98.5 |
| Volume (ų) | 1292 |
| Z | 4 |
| Dihedral Angle (Ring 1-Ring 2) | 55.8° |
While single crystal XRD provides the structure of a perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This technique is crucial for confirming that the synthesized bulk material is the same phase as the single crystal whose structure was determined. researchgate.net
In a PXRD experiment, the powdered sample is irradiated with X-rays, and the diffraction pattern—a plot of scattered intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid. The PXRD pattern of a pure, synthesized batch of this compound can be compared to a pattern simulated from the single crystal data to confirm phase identity and purity. researchgate.net It is also an essential tool for identifying different crystalline forms (polymorphs) of the same compound, as each polymorph will produce a distinct diffraction pattern.
Other Advanced Analytical Techniques
Beyond the more common spectroscopic methods, a deeper understanding of the surface chemistry and morphology of this compound can be achieved through specialized surface-sensitive and imaging techniques.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For an organic molecule like this compound, XPS analysis would yield detailed information about the carbon, bromine, and oxygen atoms.
Detailed Research Findings:
Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum of this compound is expected to be complex, with multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms. The aromatic carbons of the two phenyl rings would constitute the main peak, typically observed around 284.8 eV. The carbon atom in the methyl group (-CH₃) would likely appear at a slightly lower binding energy, while the carbon of the methoxy group (-OCH₃) would be shifted to a higher binding energy due to the electron-withdrawing effect of the oxygen atom. The carbon atom bonded to the bromine (C-Br) may also exhibit a distinct chemical shift. Deconvolution of the C 1s peak would be necessary to resolve these different carbon species.
Bromine (Br 3d) Spectrum: The presence of bromine would be clearly identified by the Br 3d core level spectrum. This signal appears as a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For covalently bonded bromine in an aromatic system, the Br 3d₅/₂ peak is typically observed in the range of 70-72 eV. This is a clear diagnostic feature for the presence and chemical state of bromine in the molecule.
Oxygen (O 1s) Spectrum: The oxygen in the methoxy group (-OCH₃) would give rise to a single, well-defined O 1s peak. The binding energy for this peak is expected to be in the region of 532-534 eV, characteristic of singly bonded oxygen in an ether or methoxy linkage on an aromatic ring.
The following table summarizes the anticipated XPS binding energies for the core-level spectra of this compound, based on data from analogous compounds.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| Lower than 284.8 | Methyl (-CH₃) | ||
| Higher than 284.8 | Methoxy (-OCH₃), C-Br | ||
| Bromine | Br 3d₅/₂ | 70 - 72 | C-Br on aromatic ring |
| Oxygen | O 1s | 532 - 534 | Methoxy (-OCH₃) |
This table is generated based on typical binding energy ranges for the specified functional groups and does not represent direct experimental data for this compound.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Electron microscopy techniques are indispensable for visualizing the morphology of materials at the micro- and nanoscale. For a crystalline organic compound like this compound, SEM and TEM can provide insights into its crystal habit, surface topography, and internal structure.
Detailed Research Findings:
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to investigate the internal structure of the material. For crystalline this compound, TEM could potentially be used to obtain electron diffraction patterns, which would provide information about the crystal lattice parameters and symmetry. High-resolution TEM (HR-TEM) might even allow for the visualization of the crystal lattice fringes. However, organic molecules are generally sensitive to the high-energy electron beam used in TEM, which can cause radiation damage and amorphization. Therefore, low-dose imaging techniques would be crucial for obtaining meaningful results. Studies on other organic molecular crystals have successfully utilized low-dose TEM to characterize their crystal packing and identify defects.
The expected morphological features of this compound as observable by SEM and TEM are summarized in the table below.
| Technique | Observable Features | Expected Information |
| SEM | Crystal habit (e.g., plates, needles) | Overall three-dimensional shape of crystals |
| Surface topography | Presence of crystal faces, steps, defects | |
| Particle size and distribution | For polycrystalline or amorphous samples | |
| TEM | Electron diffraction patterns | Crystal lattice parameters and symmetry |
| High-resolution lattice imaging | Visualization of crystal lattice fringes | |
| Nanoscale morphology | Internal structure and defects |
This table outlines the potential morphological characteristics that could be studied using SEM and TEM and is based on general expectations for crystalline organic compounds.
Research Applications of 4 Bromo 2 Methoxy 5 Methylbiphenyl in Organic Synthesis
Utilization as a Key Intermediate in Multi-Step Organic Syntheses
4-Bromo-2'-methoxy-5'-methylbiphenyl is a valuable intermediate in multi-step organic syntheses due to the reactivity of its aryl bromide moiety. This functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
The most prominent application of such an intermediate is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orgrsc.org In a typical synthetic sequence, the bromo-substituted ring can be coupled with a variety of organoboron reagents (boronic acids or boronate esters) to introduce new aryl, heteroaryl, or alkyl groups. organic-chemistry.org This strategy is fundamental for building the complex biaryl and polyaryl structures found in many functional materials and biologically active compounds. nih.gov
For example, a synthetic strategy could involve the coupling of this compound with an arylboronic acid to generate a more complex, unsymmetrical terphenyl system. The methoxy (B1213986) and methyl substituents on the biphenyl (B1667301) core can influence the reaction's outcome and the properties of the final product, such as its conformation and electronic character. The use of substituted biphenyls as key intermediates is a well-established strategy in the synthesis of precursors for materials like liquid crystals. acs.orgacs.org The synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, for instance, highlights how a methoxy-biphenyl derivative can be a core component in the construction of larger molecules. nih.gov
Strategies for Further Derivatization and Functionalization
The chemical structure of this compound offers multiple avenues for further modification, allowing chemists to tailor its properties for specific applications. The primary site for derivatization is the carbon-bromine bond, which can be transformed into a wide range of other functional groups.
The conversion of the aryl bromide in this compound into other key functional groups is readily achievable through established modern synthetic methods.
Amine Group: The introduction of an amine group can be accomplished via the Buchwald-Hartwig amination. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine. youtube.com It is a powerful and general method for forming C(sp²)–N bonds, applicable to a vast range of primary and secondary amines and aryl halides. nih.govwikipedia.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as SPhos or XPhos), and a base (like sodium tert-butoxide) in an organic solvent like toluene (B28343) or THF. nih.govresearchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Good | nih.gov |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | 92% | nih.gov |
| 4'-Bromoacetophenone | Pyrrolidine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | DMF | >98% | thieme-connect.com |
Cyano Group: The bromo-substituent can be converted to a nitrile (cyano group) through palladium-catalyzed cyanation. nih.gov Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are favored for being less acutely toxic than simple alkali metal cyanides. tandfonline.comnih.gov The reaction is efficient for a wide variety of aryl bromides and provides a direct route to aryl nitriles, which are important intermediates for synthesizing carboxylic acids (via hydrolysis), amines (via reduction), and tetrazoles. tandfonline.comorganic-chemistry.org
Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
| Aryl Bromide | Cyanide Source | Catalyst/Ligand | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Zn(CN)₂ | Pd(PPh₃)₄ | DMF, 80°C | 95% | tandfonline.com |
| 4-Bromotoluene (B49008) | Zn(CN)₂ | Pd(PPh₃)₄ | DMF, 80°C | 84% | tandfonline.com |
| Various Aryl Bromides | Zn(CN)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | DMF, Zn dust, rt | Good-Excellent | thieme-connect.com |
Carboxylic Acid Group: A carboxylic acid can be introduced at the site of the bromine atom through several methods. One classic approach involves converting the aryl bromide into a Grignard reagent (by reaction with magnesium metal) followed by quenching with carbon dioxide. Alternatively, palladium-catalyzed carbonylation reactions, using carbon monoxide gas in the presence of a suitable palladium catalyst and a nucleophile (like water or an alcohol), can directly install a carboxylic acid or ester group.
Biphenyls can exhibit a special type of chirality called atropisomerism when rotation around the single bond connecting the two aryl rings is sufficiently restricted. This typically requires bulky substituents at the positions ortho- to the biaryl bond. While this compound itself does not have sufficient steric hindrance to be atropisomeric at room temperature, it serves as a precursor for chiral derivatives.
The synthesis of axially chiral biaryls is an active area of research. rsc.org Strategies that could be applied to derivatives of this compound include:
Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of the biaryl bond formation, often achieved via an Ullmann coupling, followed by removal of the auxiliary. nih.gov
Catalytic Asymmetric Coupling: Modern methods focus on the use of transition metal catalysts with chiral ligands to directly form the biaryl bond in an enantioselective manner. nih.gov Asymmetric C-H functionalization is a particularly powerful strategy for this purpose. rsc.org
Resolution: A racemic mixture of a suitable, sterically hindered derivative could be separated into its individual enantiomers using techniques like chiral high-performance liquid chromatography (HPLC). acs.org
These approaches would enable the transformation of the achiral this compound scaffold into valuable, enantiomerically pure molecules for applications in asymmetric catalysis and materials science. acs.orgrsc.org
Preparation of Complex Molecular Architectures and Scaffolds
The true synthetic power of this compound is realized when it is used as a building block for larger, more complex molecular architectures. Its bifunctional nature—a reactive site at the bromine atom and the potential for further functionalization on either ring—allows for its use in iterative or convergent synthetic strategies.
A key reaction for this purpose is the Suzuki-Miyaura coupling. wikipedia.orgmdpi.com Starting with this compound, one could perform a Suzuki coupling to add a new aryl group. If this new group also contains a reactive handle (like another bromide or a boronic acid), the process can be repeated to build oligomeric or dendritic structures. For instance, coupling with a diboronic acid could create a larger, symmetrical molecule with the original biphenyl unit at its core.
Alternatively, the bromo- group can be converted into a boronic acid or boronate ester. This transforms the molecule into a coupling partner for other aryl halides, reversing its reactivity and opening up new synthetic pathways. This strategic conversion of functional groups is central to the synthesis of polyfunctionalized biphenyls designed for specific applications. acs.orgacs.org Such approaches are used to create specifically designed hexa- and octasubstituted biphenyls as intermediates for advanced materials. acs.org The biaryl unit is a privileged scaffold in medicinal chemistry, and the ability to systematically build upon it from intermediates like this compound is crucial for creating libraries of potential drug candidates.
Exploration in Material Science Applications
Biphenyl derivatives are foundational components in material science, particularly in the fields of liquid crystals and organic electronics. rsc.orgarabjchem.org The rigid, rod-like shape of the biphenyl core is conducive to the formation of the ordered, fluid phases (mesophases) that characterize liquid crystals. google.com
Liquid Crystals: The structure of this compound makes it a potential precursor for liquid crystalline materials. acs.orgnih.gov The biphenyl unit provides the necessary structural rigidity, while the substituents (methoxy and methyl) would influence key properties such as the melting point, the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase), and the dielectric anisotropy. arabjchem.org By replacing the bromo- group with a longer alkyl or alkoxy chain via a cross-coupling reaction, a classic calamitic (rod-shaped) liquid crystal molecule could be synthesized. google.com The synthesis of fluorinated biphenyl compounds for liquid crystal displays highlights the importance of substituted biaryls in this field. nih.gov
Organic Electronics: Biphenyls are also used as building blocks for fluorescent materials in organic light-emitting diodes (OLEDs). rsc.org The conjugated pi-system of the biphenyl unit can be extended through further coupling reactions to create molecules that absorb and emit light at specific wavelengths. The methoxy group, being an electron-donating group, and the methyl group can tune the electronic energy levels (HOMO/LUMO) of the resulting material, affecting its color and efficiency. Star-shaped organic semiconductors have been synthesized using Buchwald-Hartwig amination on bromo-substituted cores, a strategy directly applicable to this compound. nih.gov
Future Research Directions and Challenges in 4 Bromo 2 Methoxy 5 Methylbiphenyl Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While palladium-catalyzed cross-coupling reactions are standard for synthesizing biphenyls, future work will focus on making these processes more economically and environmentally viable. tezu.ernet.in The development of catalysts that are highly active, selective, reusable, and durable is a continuous effort. tezu.ernet.in
Green Chemistry Approaches to Biphenyl (B1667301) Synthesis
The application of green chemistry principles is paramount for the sustainable production of biphenyl derivatives. nih.gov This involves a shift towards solvent-free (mechanochemical) reactions, the use of safer solvents like water, and the development of recyclable catalysts to minimize waste and environmental impact. nih.govresearchgate.netmdpi.com
Key green strategies applicable to the synthesis of 4-Bromo-2'-methoxy-5'-methylbiphenyl include:
Water-Soluble Catalysts: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Research into water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, has shown high yields for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net Such catalysts can often be recycled multiple times without a significant loss in activity. researchgate.net
Alternative Energy Sources: Microwave irradiation and mechanochemistry are physical methods that can accelerate synthesis, reduce reaction times, and often avoid the need for hazardous solvents. nih.govresearchgate.netmdpi.combirmingham.ac.uk
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," minimizes waste and can lead to highly efficient processes. rsc.org For example, mechanochemical grinding has been used for the facile synthesis of various organic compounds. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
The existing functional groups on this compound serve as starting points for a wide range of chemical transformations. The bromine atom, in particular, is a versatile handle for introducing new functionalities via established cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings. nih.govrsc.org
Future research will likely focus on:
C-H Bond Functionalization: A significant challenge and opportunity lie in the direct functionalization of C-H bonds on the biphenyl rings. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. acs.org
Transformation of Existing Groups: The methoxy (B1213986) group can be converted to a hydroxyl group, opening up further avenues for derivatization. The methyl group could also be a target for functionalization through radical or C-H activation pathways.
Novel Coupling Reactions: Research into new catalytic systems, such as photoinduced or electrochemical methods, may reveal unprecedented reactivity. For example, photoinduced Suzuki-Miyaura couplings have been shown to create novel molecular architectures. acs.org Similarly, the degradation of complex chlorinated biphenyls can be achieved through methods like electron beam treatment, which transforms them into less hazardous products. researchgate.net
Advancements in High-Throughput Screening for Reaction Optimization
High-throughput experimentation (HTE) is a powerful strategy for accelerating the discovery and optimization of chemical reactions. youtube.com By running a large number of reactions in parallel on a small scale, HTE allows for the rapid screening of numerous variables, including catalysts, ligands, solvents, bases, and additives. youtube.comresearchgate.net
For the synthesis of this compound, HTE can be instrumental in:
Rapid Optimization: Quickly identifying the most efficient conditions for Suzuki-Miyaura or other cross-coupling reactions, minimizing the use of precious reagents and time. youtube.comresearchgate.net
Discovery of New Reactions: Screening random combinations of reagents can lead to the discovery of entirely new transformations. youtube.com
Library Synthesis: Enabling the rapid synthesis of a large library of derivatives based on the this compound scaffold for applications in drug discovery or materials science. youtube.com
Recent studies have demonstrated the power of HTE in optimizing palladium-catalyzed cross-coupling reactions, with one study conducting 432 reactions to identify optimal parameters for a novel transformation. acs.org
Integration of Advanced Computational Chemistry with Experimental Design
The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. Theoretical calculations, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling reactivity and selectivity. acs.org
This integrated approach can accelerate research on this compound by:
Predicting Reactivity: Computational models can predict the outcomes of reactions, guiding experimentalists toward the most promising conditions. youtube.com
Mechanistic Understanding: DFT calculations can elucidate complex catalytic cycles, such as those in palladium-catalyzed cross-couplings, helping to explain observed selectivities. acs.org
Rational Catalyst Design: By understanding structure-property relationships, new catalysts and ligands can be designed in silico to achieve desired activity and selectivity before being synthesized in the lab. youtube.com
Table 1: Comparison of Yields for Suzuki vs. Ullmann Coupling in the Synthesis of Sterically Hindered Biphenyls
This table, adapted from data on the synthesis of sterically hindered polychlorinated biphenyls, illustrates the generally superior yields obtained with modern Suzuki coupling methods compared to the classic Ullmann reaction. nih.gov A similar approach could be used to optimize the synthesis of this compound.
| Entry | Starting Iodide | Boronic Acid | Coupling Method | Yield (%) |
| 1 | 2,3,5-trichloro-4-iodoanisole | 2,6-dichlorophenylboronic acid | Suzuki | 85 |
| 2 | 2,3,5-trichloro-4-iodoanisole | 2,6-dichlorophenylboronic acid | Ullmann | 38 |
| 3 | 2,4,5-trichloro-3-iodoanisole | 2,4-dichlorophenylboronic acid | Suzuki | 98 |
| 4 | 2,4,5-trichloro-3-iodoanisole | 2,4-dichlorophenylboronic acid | Ullmann | 20 |
| 5 | 2,3,6-trichloro-4-iodoanisole | 2,3,6-trichlorophenylboronic acid | Suzuki | 65 |
Data adapted from studies on related sterically hindered biphenyls. nih.gov
Sophisticated Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the dynamics of a chemical reaction as it happens is crucial for optimization and mechanistic discovery. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow researchers to monitor the concentrations of reactants, intermediates, and products in real-time. wikipedia.orgspectroscopyonline.comnih.gov
For the synthesis of this compound, these techniques offer several advantages:
Kinetic Analysis: Real-time data provides detailed kinetic profiles, helping to understand the reaction mechanism and identify rate-limiting steps. wikipedia.orgnih.gov
Intermediate Detection: Transient or unstable intermediates, which may be missed by traditional offline analysis, can be identified. spectroscopyonline.com
Process Optimization: Monitoring can reveal catalyst deactivation pathways or the formation of byproducts, enabling rapid adjustments to reaction conditions for improved efficiency. birmingham.ac.uk
The coupling of electrochemical cells with in-situ FTIR, for example, has been used to study free-radical reactions, providing mechanistic insights under electrochemical control. nih.gov
Design and Synthesis of Biphenyls with Tunable Electronic and Steric Properties
The physical and chemical properties of biphenyl compounds are dictated by the nature and position of their substituents. The ability to precisely control these properties is essential for designing molecules for specific applications in materials science, catalysis, and medicinal chemistry.
Future research in this area for derivatives of this compound will involve:
Steric Control: The presence of ortho-substituents significantly influences the dihedral angle (the twist between the two phenyl rings). numberanalytics.com This angle is a critical parameter, as it affects the molecule's conformation and ability to exhibit atropisomerism (a form of chirality arising from restricted rotation). rsc.org For example, introducing bulky ortho-substituents increases steric hindrance, forcing a larger dihedral angle. nih.govnumberanalytics.com
Electronic Tuning: The electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups. This can influence the molecule's reactivity in subsequent reactions and its potential use in electronic materials. numberanalytics.com
The synthesis of a series of sterically hindered biphenyls has demonstrated that increasing ortho-substitution leads to larger dihedral angles, with values ranging from 69.7° to 81.0° in the solid state. nih.govresearchgate.net This conformational flexibility is a key feature to be exploited in the design of new functional molecules.
Q & A
Basic Research Questions
Q. What are the most effective methods for synthesizing 4-Bromo-2'-methoxy-5'-methylbiphenyl in laboratory settings?
- Methodological Answer : The compound can be synthesized via oxidative C(sp²)–C(sp²) coupling using p-dibromobenzene as the substrate and aryl-substituted 10-methyl-5-(aryl)phenothiazinium tetrafluoroborates as coupling partners. Column chromatography (hexane/EtOAc gradient) is recommended for purification, with yields influenced by substituent positioning (e.g., 82–91% for methyl/methoxy derivatives) .
Q. How can NMR spectroscopy be optimized to confirm the structure of this compound?
- Methodological Answer : Acquire high-resolution ¹H and ¹³C NMR spectra in deuterated solvents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.2–3.8 ppm). Compare with literature data for analogous biphenyl derivatives to validate substituent positions and integration ratios .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel column chromatography with hexane/EtOAc (4:1 to 100:0) for optimal separation. For oily intermediates (e.g., 2'-methyl derivatives), consider repeated solvent recrystallization to improve purity .
Advanced Research Questions
Q. What strategies are employed to introduce isotopic labels (e.g., ¹⁴C) into this compound for metabolic tracking?
- Methodological Answer : Radiochemical synthesis involves adding methyl hypobromite to olefinic bonds in precursors like 5-ethyl-2'-deoxyuridine. Purify via HPLC and validate isotopic incorporation using mass spectrometry .
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of brominated biphenyl derivatives?
- Methodological Answer : Grow crystals via slow evaporation of saturated solutions. Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion. Refine structures using software like SHELXL, focusing on bond angles and torsion angles to confirm methoxy/methyl positioning .
Q. How to resolve discrepancies in reported yields for brominated biphenyl derivatives with varying substituents?
- Methodological Answer : Analyze substituent electronic effects (e.g., electron-donating methoxy groups reduce steric hindrance, improving yields). Optimize reaction stoichiometry and temperature, and validate reproducibility through controlled replicates .
Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and evaluate nucleophilic/electrophilic sites. Pair with kinetic studies to assess coupling barriers under varying catalytic conditions (e.g., Pd vs. Cu systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
